molecular formula C10H6ClF3N2 B1452070 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline CAS No. 1160994-15-9

4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline

Cat. No.: B1452070
CAS No.: 1160994-15-9
M. Wt: 246.61 g/mol
InChI Key: DZWRZIJRHGZOKG-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline typically involves the reaction of appropriate substituted anilines with trifluoromethylated reagents under controlled conditions. One common method includes the use of ortho-cyanoanilines and diaryliodonium salts containing functional groups such as methyl, methoxy, fluoro, chloro, bromo, and trifluoromethyl . The reaction is often catalyzed by transition metals and involves C-H activation, cascade reactions, and intramolecular dehydrative/dehydrogenative cyclizations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the chloro, methyl, or trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolines, dihydroquinazolines, and quinazoline N-oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, quinazoline derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-7-(trifluoromethyl)quinazoline
  • 6-Methyl-7-(trifluoromethyl)quinazoline
  • 4-Chloro-6-methylquinazoline

Uniqueness

4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline is unique due to the presence of both chloro and trifluoromethyl groups, which enhance its chemical stability and biological activity.

Properties

IUPAC Name

4-chloro-6-methyl-7-(trifluoromethyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2/c1-5-2-6-8(15-4-16-9(6)11)3-7(5)10(12,13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWRZIJRHGZOKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(F)(F)F)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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